molecular formula C8H18ClN B1485343 2,2,4-Trimethylpent-4-en-1-amine hydrochloride CAS No. 2098068-40-5

2,2,4-Trimethylpent-4-en-1-amine hydrochloride

Cat. No.: B1485343
CAS No.: 2098068-40-5
M. Wt: 163.69 g/mol
InChI Key: SIYNDGCJXCYWGM-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of 2,2,4-trimethylpentene, featuring an amine group and a hydrochloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethylpent-4-en-1-amine hydrochloride typically involves the reaction of 2,2,4-trimethylpentene with an appropriate amine source under acidic conditions. One common method is the reaction of 2,2,4-trimethylpentene with ammonia in the presence of hydrochloric acid, leading to the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors capable of handling large volumes of reactants and maintaining precise control over reaction conditions such as temperature, pressure, and pH. The resulting product is then purified through crystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylpent-4-en-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized products, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: Substitution reactions can produce a range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2,4-Trimethylpent-4-en-1-amine hydrochloride has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It is utilized in the production of specialty chemicals and materials, including lubricants and additives.

Mechanism of Action

The mechanism by which 2,2,4-trimethylpent-4-en-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions.

Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's mechanism of action will vary depending on the context of its use. For example, in drug discovery, it may target specific receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

  • 2,2,4-Trimethylpentene

  • Other amine hydrochlorides (e.g., 2,2,4-trimethylpent-3-en-1-amine hydrochloride)

  • Related amines and hydrochlorides

Properties

IUPAC Name

2,2,4-trimethylpent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6-9;/h1,5-6,9H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYNDGCJXCYWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethylpent-4-en-1-amine hydrochloride
Reactant of Route 2
2,2,4-Trimethylpent-4-en-1-amine hydrochloride
Reactant of Route 3
2,2,4-Trimethylpent-4-en-1-amine hydrochloride
Reactant of Route 4
2,2,4-Trimethylpent-4-en-1-amine hydrochloride
Reactant of Route 5
2,2,4-Trimethylpent-4-en-1-amine hydrochloride
Reactant of Route 6
2,2,4-Trimethylpent-4-en-1-amine hydrochloride

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